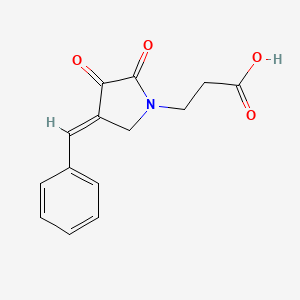
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO4 It is a derivative of pyrrolidine and is characterized by the presence of a benzylidene group attached to a dioxopyrrolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of 4-benzylidene-2,3-dioxopyrrolidine with propanoic acid under specific conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .
化学反应分析
Types of Reactions
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzylidene derivatives.
科学研究应用
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of biological pathways. The dioxopyrrolidinyl moiety may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)acetic acid
- 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid
- 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)pentanoic acid
Uniqueness
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzylidene group and the dioxopyrrolidinyl moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development .
生物活性
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid, with the CAS number 76628-83-6, is a compound belonging to the class of 2,3-dioxopyrrolidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticonvulsant research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
- Molecular Formula : C14H13NO4
- Molecular Weight : 259.2573 g/mol
- Structure : The compound features a pyrrolidine ring with a benzylidene substituent and a propanoic acid moiety.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aldehydes with pyrrolidine derivatives. A common method includes:
- Condensation of benzaldehyde derivatives with 2,3-dioxopyrrolidine under acidic conditions.
- Subsequent functionalization to introduce the propanoic acid group.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of compounds related to this compound. In particular:
- Mechanism of Action : The compound is believed to interact with voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure propagation .
- Pharmacological Evaluation : In vivo studies using models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown promising results:
- Compounds derived from similar structures exhibited significant protection against seizures at doses as low as 31.64 mg/kg (ED50 for MES) .
- Comparative studies indicated that certain derivatives offered better safety profiles than established antiepileptic drugs like valproic acid and ethosuximide .
Case Studies
Several studies have documented the biological activity of related compounds:
Safety and Toxicity
The acute neurological toxicity was assessed using rotarod tests, revealing that many derivatives exhibited lower toxicity compared to standard AEDs. This suggests a favorable safety profile for further development .
属性
CAS 编号 |
76628-83-6 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
3-[(4E)-4-benzylidene-2,3-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C14H13NO4/c16-12(17)6-7-15-9-11(13(18)14(15)19)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17)/b11-8+ |
InChI 键 |
XKWFVQIWIXUCSQ-DHZHZOJOSA-N |
手性 SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)C(=O)N1CCC(=O)O |
规范 SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C(=O)N1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















